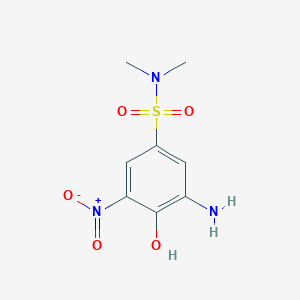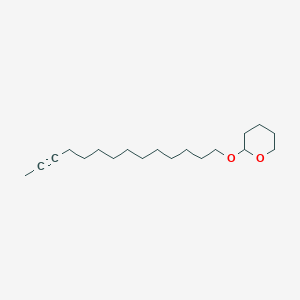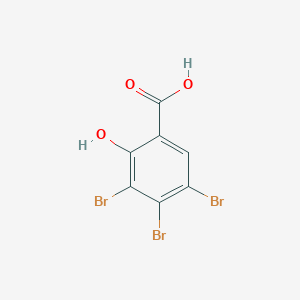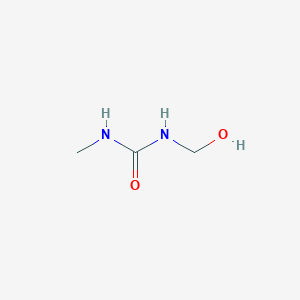
N-(Hydroxymethyl)-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Hydroxymethyl)-N’-methylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxymethyl group attached to one nitrogen atom and a methyl group attached to the other nitrogen atom in the urea molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)-N’-methylurea can be synthesized through the reaction of formaldehyde with N-methylurea. The reaction typically occurs under mild conditions, with formaldehyde acting as the hydroxymethylating agent. The process involves the formation of a hydroxymethyl group on the nitrogen atom of N-methylurea.
Industrial Production Methods: In industrial settings, the production of N-(Hydroxymethyl)-N’-methylurea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pH, are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Hydroxymethyl)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The compound can be reduced to form N-methylurea.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formyl-N-methylurea or carboxyl-N-methylurea.
Reduction: N-methylurea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Hydroxymethyl)-N’-methylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving urea derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of resins, adhesives, and coatings due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of N-(Hydroxymethyl)-N’-methylurea involves its ability to form stable adducts with various biomolecules. The hydroxymethyl group can react with nucleophilic sites on proteins, nucleic acids, and other cellular components, leading to modifications that can affect biological activity. The molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(Hydroxymethyl)urea: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylurea: Lacks the hydroxymethyl group.
N-(Hydroxymethyl)glycoluril: Contains multiple hydroxymethyl groups and a glycoluril core.
Uniqueness: N-(Hydroxymethyl)-N’-methylurea is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct reactivity and stability compared to other urea derivatives. This dual functionality allows for a broader range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
90228-53-8 |
|---|---|
Molekularformel |
C3H8N2O2 |
Molekulargewicht |
104.11 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-3-methylurea |
InChI |
InChI=1S/C3H8N2O2/c1-4-3(7)5-2-6/h6H,2H2,1H3,(H2,4,5,7) |
InChI-Schlüssel |
UXGBPZGIVXGUFA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


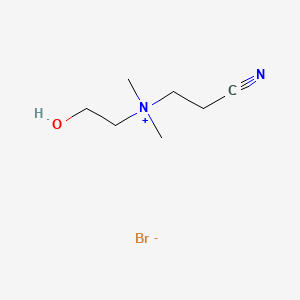
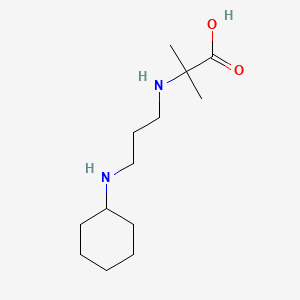
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
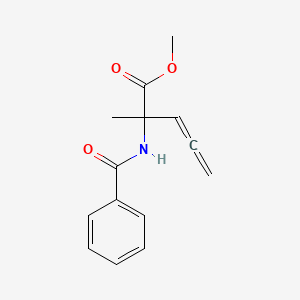


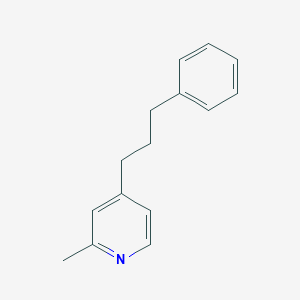
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
